4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride 4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride A labelled impurity of Oxybutynin which belongs to a class of drugs called anticholinergics/antimuscarinics.
Brand Name: Vulcanchem
CAS No.: 1173018-49-9
VCID: VC0196660
InChI: InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i1D3,2D2;
SMILES: CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Molecular Formula: C20H22NO3D5·HCl
Molecular Weight: 370.93

4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

CAS No.: 1173018-49-9

VCID: VC0196660

Molecular Formula: C20H22NO3D5·HCl

Molecular Weight: 370.93

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride - 1173018-49-9

Description

4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate; hydrochloride is a complex organic compound classified as a pharmaceutical impurity related to oxybutynin, a medication primarily used for treating overactive bladder and other urinary disorders. This compound features deuterated ethylamino moieties, which are significant in pharmacokinetic studies and isotopic labeling.

Key Characteristics:

  • Chemical Abstracts Service Registry Number: 1199574-70-3

  • Molecular Weight: Approximately 357.49 g/mol

  • Functional Groups: Alkyne, amine, and ester

Chemical Reactions:

  • Reactions Involving Alkynes and Esters: This compound can participate in various chemical reactions typical for alkynes and esters, often requiring specific catalysts or conditions to favor certain pathways over others.

  • Analytical Techniques: High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and product formation.

Pharmacological Significance

Compounds related to oxybutynin typically act by antagonizing muscarinic acetylcholine receptors, leading to decreased bladder contractions and increased bladder capacity. The deuterated form of this compound may exhibit altered pharmacokinetics compared to its non-deuterated counterpart due to differences in metabolic pathways influenced by isotopic substitution.

Research Applications:

  • Pharmacokinetic Studies: This compound serves as a valuable tool in drug development and pharmacokinetic studies related to urinary tract medications.

  • Isotopic Labeling: The presence of deuterium allows for tracing and studying metabolic pathways in detail.

CAS No. 1173018-49-9
Product Name 4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Molecular Formula C20H22NO3D5·HCl
Molecular Weight 370.93
IUPAC Name 4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Standard InChI InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i1D3,2D2;
SMILES CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Purity > 95%
Quantity Milligrams-Grams
Related CAS 81039-77-2 (unlabelled)
Synonyms Rac Desethyl Oxybutynin-d5 Hydrochloride; N-Desethyl Oxybutynin D5 Hydrochloride
Tag Oxybutynin Impurities
PubChem Compound 45359056
Last Modified Apr 15 2024

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